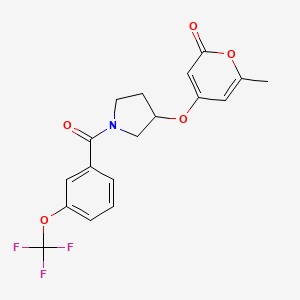

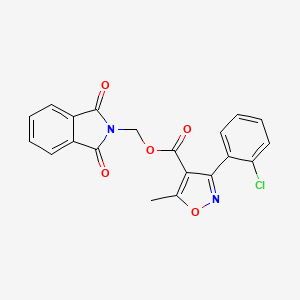

![molecular formula C12H15N3O2S B2871322 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide CAS No. 1334372-20-1](/img/structure/B2871322.png)

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole ring which is a fused ring system containing nitrogen, sulfur, and carbon atoms . This ring system is substituted with a cyclopropyl group at the 6-position and a propanamide group at the 3-position. The amide nitrogen of the propanamide group is further substituted with a methoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring system. The cyclopropyl group would add some steric bulk at the 6-position of the ring, and the propanamide group at the 3-position would introduce polar functionality due to the presence of the amide bond and the methoxy group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazo[2,1-b]thiazole ring might undergo electrophilic substitution reactions, and the amide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and methoxy groups might increase its solubility in polar solvents . The exact properties such as melting point, boiling point, and specific gravity would need to be determined experimentally.Applications De Recherche Scientifique

Immunoregulatory Antiinflammatory Agents

Compounds derived from the imidazo[2,1-b]thiazole scaffold, similar to 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide, have been evaluated for their potential as immunoregulatory antiinflammatory agents. A study synthesized and tested various 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles for activity in rat adjuvant-induced arthritis and mouse oxazolone-induced contact sensitivity assays. These compounds were found to possess desirable combinations of antiinflammatory and immunoregulatory activities, indicating their potential utility in managing inflammatory conditions (Bender et al., 1985).

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives, akin to the compound , have been explored. One study focused on the synthesis of novel 2-substituted derivatives of imidazo[2,1-b]thiazole compounds and tested their antimicrobial efficacy. These derivatives exhibited notable antimicrobial activities, suggesting the potential of the imidazo[2,1-b]thiazole core in the development of new antimicrobial agents (Badne et al., 2011).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl and thiazolopyrimidine derivatives, which share structural similarities with this compound, has demonstrated potential anti-inflammatory and analgesic properties. These compounds have been synthesized and assessed for their activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some showing significant inhibitory activity and efficacy comparable to standard drugs. This highlights their potential application in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antituberculosis Agents

The development of novel adamantyl-imidazolo-thiadiazoles for targeting M. tuberculosis highlights another application of imidazo[2,1-b]thiazole derivatives. These compounds, synthesized through a 'green' synthesis protocol, have shown potent inhibitory activity against the M. tuberculosis H37Rv strain. This research indicates the potential of such derivatives in creating effective antituberculosis agents (Anusha et al., 2015).

Safety and Hazards

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its potential biological activities. It would be particularly interesting to explore its potential therapeutic applications, given the known biological activities of other imidazo[2,1-b]thiazole derivatives .

Propriétés

IUPAC Name |

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-methoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-17-14-11(16)5-4-9-7-18-12-13-10(6-15(9)12)8-2-3-8/h6-8H,2-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGOADKNTBHYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCC1=CSC2=NC(=CN12)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

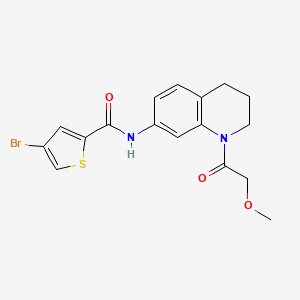

![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)

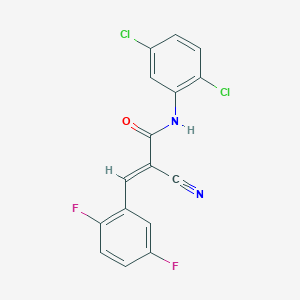

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)

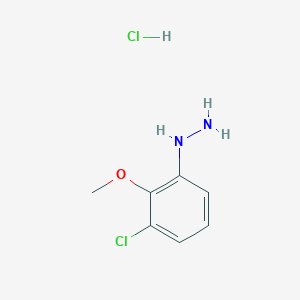

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)

![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)